Corysamine chloride
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Overview
Description
Corysamine chloride, also known as Corysamine hydrochloride, is an alkaloid compound with the chemical formula C20H16ClNO4 and a molecular weight of 369.8 g/mol . It appears as a white crystalline solid and is soluble in water, alcohol, and ether . This compound is derived from the rhizomes of Corydalis edulis and is known for its biological activities .
Preparation Methods
The preparation of Corysamine chloride is relatively complex. A commonly used method involves the extraction and purification of Corydalis plant extracts. The process includes:
Extraction: The rhizomes of Corydalis edulis are pretreated using suitable extraction methods.
Purification: The extract undergoes solvent extraction and separation to obtain a higher purity of the Corydalis plant extract.
Crystallization: The purified extract is then crystallized, dried, and further purified to yield this compound
Chemical Reactions Analysis
Corysamine chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include ethanol, chloroform, dichloromethane, and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Corysamine chloride has several scientific research applications, including:
Mechanism of Action
Corysamine chloride exerts its effects by interacting with DNA structures, particularly G-quadruplexes. These interactions can inhibit DNA synthesis and proteosynthesis, affecting various biological pathways . The compound’s ability to bind selectively to G-quadruplexes makes it a potential candidate for anti-cancer research .
Comparison with Similar Compounds
Corysamine chloride is similar to other alkaloids such as coptisine and stylopine. it is unique in its selective binding to G-quadruplex DNA structures, whereas tetrahydroprotoberberine alkaloid stylopine does not interact with any DNA . Other similar compounds include jatrorrhizine, epiberberine, columbamine, and berberine .
Properties
Molecular Formula |
C20H16ClNO4 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride |
InChI |
InChI=1S/C20H16NO4.ClH/c1-11-13-2-3-16-20(25-10-22-16)15(13)8-21-5-4-12-6-17-18(24-9-23-17)7-14(12)19(11)21;/h2-3,6-8H,4-5,9-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
WMUNRKMYZOSRSH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC6=C(C=C5CC4)OCO6)OCO3.[Cl-] |
Origin of Product |
United States |
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